molecular formula C8H15IO3 B8450342 Methyl 3-(2-iodoethoxy)-2,2-dimethylpropanoate

Methyl 3-(2-iodoethoxy)-2,2-dimethylpropanoate

Cat. No.: B8450342
M. Wt: 286.11 g/mol
InChI Key: MNBWXSLVTQJGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-iodoethoxy)-2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C8H15IO3 and its molecular weight is 286.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H15IO3

Molecular Weight

286.11 g/mol

IUPAC Name

methyl 3-(2-iodoethoxy)-2,2-dimethylpropanoate

InChI

InChI=1S/C8H15IO3/c1-8(2,7(10)11-3)6-12-5-4-9/h4-6H2,1-3H3

InChI Key

MNBWXSLVTQJGLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCCI)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of methyl 3-(2-hydroxyethoxy)-2,2-dimethylpropanoate (2.30 g, 1 eq.), 1H-imidazole (1.07 g, 1.2 eq.) and DCM (100 ml) was slowly added resin-bound triphenylphosphine (1.2 eq.) and iodine (3.98 g, 1.2 eq.). The reaction mixture was stirred at room temperature overnight and filtered. The filtrate was concentrated and subject to silica gel chromatography using 0-25% ether-heptane to yield the title compound as a colorless oil (3.73 g, 62%).
Name
methyl 3-(2-hydroxyethoxy)-2,2-dimethylpropanoate
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.98 g
Type
reactant
Reaction Step Three
Yield
62%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.